molecular formula C4H11ClN2O B1430768 2-(Methylamino)propanamide hydrochloride CAS No. 1420659-78-4

2-(Methylamino)propanamide hydrochloride

Cat. No.: B1430768
CAS No.: 1420659-78-4
M. Wt: 138.59 g/mol
InChI Key: NTRIIVWAPJXOQI-UHFFFAOYSA-N
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Description

2-(Methylamino)propanamide hydrochloride (chemical formula: C₄H₁₁ClN₂O) is a hydrochloride salt of a substituted propanamide derivative. Structurally, it consists of a propanamide backbone with a methylamino group (-NHCH₃) at the second carbon position.

Properties

IUPAC Name

2-(methylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRIIVWAPJXOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)propanamide hydrochloride typically involves the reaction of 2-(methylamino)propanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as: [ \text{2-(Methylamino)propanamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-(methylamino)propanamide hydrochloride serves as a crucial building block and reagent in various chemical reactions. Its ability to participate in substitution reactions enables the formation of diverse substituted amides and amines, which are essential in creating more complex molecular structures.

Biology

The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding. Studies suggest that it can interact with specific molecular targets, acting as an enzyme inhibitor or modulating receptor activity. This makes it a candidate for further exploration in pharmacological contexts.

Medicine

There is growing interest in the therapeutic potential of this compound within drug development. Research has focused on its efficacy in treating various conditions by evaluating its interaction with biological systems. For instance, its role as a phosphodiesterase inhibitor has been explored, showing promise in enhancing cognitive functions and memory retention in animal models .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Pharmacological Studies : One study demonstrated that derivatives of propanamide compounds exhibited significant antagonistic effects on TRPV1 receptors, which are involved in pain perception. The structure-activity relationship (SAR) analysis indicated that modifications to the methylamino group could enhance binding affinity and potency .
  • Therapeutic Applications : Investigations into its use as an anti-cancer agent have shown that when combined with other treatments, it can improve therapeutic outcomes in vivo, suggesting a potential role in combination therapies for cancer treatment .

Summary of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; reagent in chemical reactions
BiologyPotential enzyme inhibitor; receptor modulator
MedicineInvestigated for therapeutic effects; potential drug development candidate
Industrial UseIntermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(methylamino)propanamide hydrochloride with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic/Functional Notes References
This compound C₄H₁₁ClN₂O 138.60 g/mol Methylamino (-NHCH₃) at C2, amide group Limited data; inferred role as a synthetic intermediate or potential neuroactive agent.
Prilocaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 256.77 g/mol Propylamino (-NHCH₂CH₂CH₃), methylphenyl Local anesthetic with rapid onset; metabolized to o-toluidine (potential toxicity concern).
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride C₅H₁₃ClN₂O₂ 168.62 g/mol Methoxy (-OCH₃) at C3, methylamino at C2 Enhanced solubility due to methoxy group; research applications in peptide synthesis.
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride C₆H₁₅ClN₂O 166.65 g/mol Isopropyl group on amide nitrogen Irritant properties noted; used in organic synthesis as a building block.
Procainamide Hydrochloride C₁₃H₂₁N₃O·HCl 271.80 g/mol Diethylaminoethyl group, benzamide Antiarrhythmic agent; longer half-life compared to prilocaine.

Key Findings:

The methoxy substituent in (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride improves solubility, which is critical for bioavailability in drug formulations .

Applications: Prilocaine and procainamide are clinically validated, emphasizing the importance of amino group modifications for therapeutic specificity . Derivatives with isopropyl or methoxy groups (e.g., ) are primarily research tools, underscoring the versatility of propanamide backbones in drug discovery.

Biological Activity

2-(Methylamino)propanamide hydrochloride, also known as (2S)-2-(methylamino)propanamide hydrochloride, is a compound with significant biological activity that has garnered attention in medicinal chemistry. Its unique structure, characterized by a propanamide backbone and a methylamino group, contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The hydrochloride salt form of 2-(methylamino)propanamide enhances its solubility and stability, making it suitable for biological applications. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are pivotal in its biological interactions.

Types of Reactions

  • Oxidation : Can form corresponding oxides using agents like potassium permanganate.
  • Reduction : Can be reduced to form amines with reducing agents such as lithium aluminum hydride.
  • Substitution : The methylamino group can be replaced under appropriate conditions.

Biological Activities

This compound exhibits several biological activities:

  • Neurotransmitter Modulation : This compound has been studied for its effects on neurotransmitter systems, particularly in relation to GABA (gamma-aminobutyric acid) modulation. It may act as an inhibitor or modulator of GABA receptors, which are crucial for regulating neuronal excitability and have implications in treating neuropathic pain and anxiety disorders .
  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, MIC (minimum inhibitory concentration) values have been reported against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Potential : Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, certain analogs have shown promising activity against MCF-7 and HCT-116 cell lines, indicating potential as chemotherapeutic agents .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and proteins, altering their activity through hydrogen bonding and electrostatic interactions. This modulation can influence various biochemical pathways related to neurotransmission and cellular proliferation.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Neuropathic Pain Treatment : A study demonstrated that this compound could enhance the efficacy of existing treatments for neuropathic pain by modulating GABAergic transmission .
  • Antimicrobial Efficacy : A comparative analysis showed that derivatives exhibited significant antimicrobial activity with varying MIC values across different bacterial strains. For example:
Bacterial StrainMIC Value (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth:
Cell LineIC50 (µM)
MCF-73.3
HCT-1161.6

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)propanamide hydrochloride, and what experimental conditions optimize yield?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, reacting 2-chloropropanamide with methylamine under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours can yield the target compound. Post-reaction, acidification with hydrochloric acid precipitates the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) improves purity (>95%) . Yield optimization requires strict control of stoichiometric ratios (e.g., 1.2:1 methylamine-to-substrate molar ratio) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

A combination of chromatographic and spectroscopic methods is recommended:

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Retention time and UV absorbance (λ = 254 nm) confirm identity .
  • NMR : 1^1H NMR (D2_2O, 400 MHz) should show peaks at δ 1.35 (s, 3H, CH3_3), δ 2.75 (s, 3H, N-CH3_3), and δ 3.40–3.60 (m, 2H, CH2_2) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+^+ at m/z 132.16 .

Q. How should researchers handle and store this compound to ensure stability?

Store the hydrochloride salt in airtight, light-resistant containers at 2–8°C. Stability studies indicate degradation ≤2% over 6 months under these conditions. Avoid exposure to moisture (hygroscopicity >5% at 25°C/60% RH) and high temperatures (>40°C), which promote hydrolysis of the amide bond .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed during synthesis?

Impurities often arise from incomplete reactions or byproducts (e.g., unreacted methylamine or dimerization products). Use the following workflow:

HPLC with Reference Standards : Compare retention times against known impurities (e.g., EP Impurity D or E) using pharmacopeial methods .

LC-MS : Identify unknown impurities by fragmentation patterns. For example, a dimer (m/z 265.3) may form via amine coupling .

Threshold Limits : Adhere to ICH Q3A guidelines, setting impurity limits at ≤0.15% for unidentified impurities .

Q. How can contradictory data in stability studies be resolved?

Conflicting stability results often stem from variable experimental conditions. For example:

  • pH Dependency : Degradation rates increase at pH >7 due to base-catalyzed hydrolysis .
  • Temperature : Accelerated studies (40°C/75% RH) may not correlate with real-time data (25°C), requiring Arrhenius modeling to extrapolate shelf life .
  • Analytical Consistency : Ensure uniform HPLC column batches and mobile phase preparation to avoid method variability .

Q. What computational approaches predict metabolic pathways and toxicity?

  • In Silico Metabolism : Tools like GLORY or MetaSite predict Phase I oxidation at the methylamino group, generating reactive intermediates. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess potential hepatotoxicity (Probability = 72%) and mutagenicity (Ames test negative) .

Q. What strategies elucidate biological interactions, such as enzyme inhibition?

  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., trypsin-like proteases). For 2-(methylamino)propanamide, IC50_{50} = 18 µM suggests competitive inhibition .
  • Molecular Docking : Simulate binding to target enzymes (e.g., PDB 1XYZ) using AutoDock Vina. The methylamino group shows hydrogen bonding with Asp189 in the active site .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylamino)propanamide hydrochloride
Reactant of Route 2
2-(Methylamino)propanamide hydrochloride

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